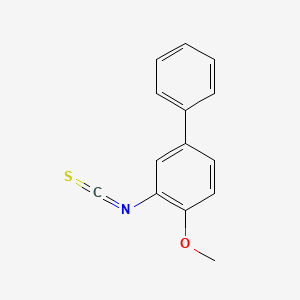

(2-Methoxy-5-phenyl)phenyl isothiocyanate

描述

Significance of Aryl Isothiocyanates in Modern Organic Synthesis

The significance of aryl isothiocyanates in modern organic synthesis is extensive and multifaceted. arkat-usa.org They serve as versatile building blocks for the construction of a diverse array of nitrogen- and sulfur-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals. arkat-usa.org The electrophilic carbon atom of the isothiocyanate group readily reacts with various nucleophiles, such as amines, alcohols, and thiols, to form thioureas, thiocarbamates, and dithiocarbamates, respectively.

These reactions are fundamental to the synthesis of more complex molecular architectures. For instance, aryl isothiocyanates are key reagents in the synthesis of thiazoles, thiadiazoles, and triazoles. arkat-usa.org Furthermore, their utility extends to multicomponent reactions, where their reactivity is harnessed to construct complex molecules in a single step, enhancing synthetic efficiency. A notable application of an aryl isothiocyanate is the use of phenyl isothiocyanate in the Edman degradation, a cornerstone method for sequencing amino acids in peptides. uzhnu.edu.ua

General Overview of Research Trends in Substituted Phenyl Isothiocyanate Chemistry

Current research in the field of substituted phenyl isothiocyanates is vibrant and expansive, driven by the quest for novel synthetic methodologies and applications. A major trend involves the development of more efficient and environmentally benign methods for their synthesis. While traditional methods often relied on toxic reagents like thiophosgene (B130339), contemporary approaches focus on alternatives such as the use of carbon disulfide or elemental sulfur. orgsyn.orgnih.gov

Recent advancements have focused on broadening the substrate scope to include both electron-rich and electron-deficient anilines, which can be challenging starting materials. nih.gov There is also a growing interest in the catalytic synthesis of isothiocyanates. acs.org

Another significant research direction is the application of aryl isothiocyanates in medicinal chemistry and chemical biology. nih.govmdpi.com Scientists are exploring the biological activities of novel substituted aryl isothiocyanates, with many compounds showing promise as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comresearchgate.netresearchgate.net The isothiocyanate functional group can act as a covalent binder to biological targets, a property being exploited in the design of targeted therapies. The synthesis of complex isothiocyanate derivatives for use as probes and labeling agents in biological systems is also an active area of investigation.

Research Rationale for Investigating (2-Methoxy-5-phenyl)phenyl isothiocyanate

While specific research literature on this compound is not extensively documented in publicly available sources, a clear rationale for its investigation can be constructed based on its structural features and the known chemistry of its constituent parts. The molecule, also known as 2-isothiocyanato-1-methoxy-4-phenylbenzene, possesses a unique combination of a biphenyl (B1667301) core, a methoxy (B1213986) substituent, and the versatile isothiocyanate functional group.

The biphenyl scaffold is a privileged structure in materials science and medicinal chemistry, often imparting desirable properties such as thermal stability and specific biological activities. The methoxy group, as an electron-donating substituent on the phenyl ring, can be expected to modulate the reactivity of the isothiocyanate group. Specifically, it may influence the electrophilicity of the central carbon atom, potentially altering its reaction kinetics with nucleophiles compared to unsubstituted phenyl isothiocyanate.

The isothiocyanate group itself is a key reactive handle for a multitude of synthetic transformations. Therefore, the primary research rationale for investigating this compound would likely be its potential as a specialized building block in organic synthesis. Researchers might explore its use in creating novel heterocyclic compounds, polymers, or complex molecular probes where the biphenyl and methoxy moieties are designed to confer specific optical, electronic, or biological properties to the final product. For instance, it could be a precursor for synthesizing novel ligands for catalysis or pharmacologically active molecules where the substituted biphenyl structure is crucial for receptor binding.

Physicochemical Data of Related Aryl Isothiocyanates

To provide context for the properties of this compound, the following table presents data for structurally related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |

| Phenyl isothiocyanate | C₇H₅NS | 135.19 | 221 | 1.649 |

| 2-Methoxyphenyl isothiocyanate | C₈H₇NOS | 165.21 | 264-266 | 1.6443 |

| 4-Methoxyphenyl isothiocyanate | C₈H₇NOS | 165.21 | 280-281 | 1.653 |

Data sourced from publicly available chemical databases. sigmaaldrich.comnih.govsigmaaldrich.com

General Synthesis Methods for Aryl Isothiocyanates

The synthesis of aryl isothiocyanates can be achieved through various methods. A common laboratory-scale synthesis involves the reaction of a primary aniline (B41778) with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. This intermediate is then treated with a desulfurizing agent to yield the corresponding isothiocyanate. nih.gov

A generalized reaction scheme is as follows:

Formation of Dithiocarbamate Salt: Ar-NH₂ + CS₂ + Base → [Ar-NH-C(=S)S]⁻[Base-H]⁺

Desulfurization: [Ar-NH-C(=S)S]⁻[Base-H]⁺ + Desulfurizing Agent → Ar-N=C=S

The choice of base and desulfurizing agent can be optimized to improve yields for different substituted anilines. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-isothiocyanato-1-methoxy-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-16-14-8-7-12(9-13(14)15-10-17)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRMLJYZKZTEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347092 | |

| Record name | 3-Isothiocyanato-4-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-68-4 | |

| Record name | 3-Isothiocyanato-4-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry Approaches to 2 Methoxy 5 Phenyl Phenyl Isothiocyanate and Isothiocyanate Analogs

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov DFT is widely applied to study various facets of isothiocyanate chemistry, from reaction pathways to inherent electronic properties.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This involves identifying stable reactants, products, intermediates, and, crucially, the high-energy transition state (TS) structures that connect them. researchgate.netchemrxiv.org The activation barrier, or the energy difference between the reactants and the transition state, is a key determinant of reaction kinetics.

For isothiocyanate analogs, DFT has been used to study mechanisms such as cycloaddition reactions and reactions with radicals. chemrxiv.orgresearchgate.net For instance, in the reaction of isothiocyanates with diazopyrazoles, DFT calculations showed the reaction proceeds via a pseudopericyclic cycloaddition mechanism. researchgate.net Similarly, in the study of hydroxyl radical (HO•) scavenging by isothiocyanate compounds, DFT was used to model mechanisms including Formal Hydrogen Transfer (FHT) and Radical Adduct Formation (RAF), identifying the corresponding transition states for each pathway. chemrxiv.orgchemrxiv.org The geometry of these transition states provides critical information about the bonding changes occurring during the crucial step of the reaction. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a located transition structure indeed connects the intended reactants and products. nih.gov

A primary application of DFT is the calculation of thermochemical properties to predict the energetics and thermodynamic feasibility of a reaction. stackexchange.comfraunhofer.de By calculating the electronic energy of reactants and products, key thermodynamic quantities such as the enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG) can be determined. A negative ΔG indicates a thermodynamically favorable, or spontaneous, process.

In the context of isothiocyanates, DFT has been used to calculate activation Gibbs free energies (ΔG‡) and reaction enthalpies to assess the viability of different reaction channels. chemrxiv.org For example, studies on the antioxidant activity of isothiocyanates have involved calculating the Bond Dissociation Enthalpy (BDE) for C-H bonds to predict the likelihood of a reaction proceeding via a Hydrogen Atom Transfer (HAT) mechanism. core.ac.ukresearchgate.net A lower BDE for a specific hydrogen atom indicates it is more easily abstracted, making the HAT pathway at that site more favorable. core.ac.uk These calculations allow researchers to compare the antioxidant potential of different isothiocyanate analogs and identify the most reactive sites within a molecule. core.ac.ukresearchgate.net

Below is a table of computed thermodynamic and kinetic parameters for the reaction of various isothiocyanate analogs with hydroxyl radicals in water, as determined by DFT calculations.

| Compound | Reaction Site | ΔH (kcal/mol) | ΔG‡ (kcal/mol) | kapp (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Allylisothiocyanate (Cp1) | C3-H | -39.7 | 5.8 | 5.13 x 10⁹ |

| 1-Isothiocyanate-3-methylbutane (Cp2) | C1-H | -40.4 | 6.6 | 1.39 x 10⁹ |

| 4-Methylphenyl isothiocyanate (Cp3) | C10-H | -31.5 | 6.9 | 7.14 x 10⁸ |

| 2-Phenylethyl isothiocyanate (Cp4) | C7/C8-H | -36.9 | 6.4 | 2.11 x 10⁹ |

Data sourced from ChemRxiv. chemrxiv.org

DFT is also employed to calculate a range of electronic properties that serve as reactivity descriptors. These descriptors, derived from conceptual DFT, help in rationalizing and predicting the chemical reactivity and stability of molecules. rsc.org Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. nih.govnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (IP): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as μ² / 2η, where μ is the chemical potential (-χ). core.ac.ukresearchgate.net

These descriptors have been calculated for various isothiocyanate analogs to understand their reactivity profiles. core.ac.ukresearchgate.netnih.gov For example, a compound with a high electrophilicity index (ω) is considered a strong electrophile. core.ac.uk Analysis of these parameters helps in predicting how a molecule like (2-Methoxy-5-phenyl)phenyl isothiocyanate would behave in different chemical environments.

The following table presents calculated global chemical reactivity descriptors for a phenyl isothiocyanate-derived ligand (PTHAC).

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -5.698 |

| E_LUMO | -1.225 |

| Energy Gap (ΔE) | 4.473 |

| Ionization Potential (IP) | 5.698 |

| Electron Affinity (EA) | 1.225 |

| Electronegativity (χ) | 3.462 |

| Chemical Potential (μ) | -3.462 |

| Hardness (η) | 2.237 |

| Softness (σ) | 0.447 |

| Electrophilicity Index (ω) | 2.678 |

Data adapted from Springer Nature. nih.gov

Regioselectivity, the preference for one direction of bond-making or breaking over all other possible directions, is a critical aspect of many chemical reactions. DFT calculations can effectively predict and explain the regioselectivity of reactions involving isothiocyanates. This is often achieved by comparing the activation energies for the transition states corresponding to different regioisomeric products. The pathway with the lower activation barrier is predicted to be the major one. nih.govresearchgate.net

For isothiocyanate analogs, DFT studies have been used to examine the regioselectivity of radical additions. For example, the attack of an aryl radical cation onto the isothiocyanate group (-N=C=S) was investigated. rsc.org Calculations revealed that radical attack occurs preferentially at the sulfur atom rather than the carbon atom of the heterocumulene, leading to the generation of S-adducts. rsc.org This preference can be rationalized by analyzing local reactivity descriptors, such as the Fukui function or local softness, which indicate the most reactive sites within a molecule for radical, nucleophilic, or electrophilic attack. rsc.org

Molecular Dynamics and Monte Carlo Simulations

While DFT is excellent for studying the electronic details of static structures and reaction pathways, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the dynamic behavior of molecular systems and the influence of the environment, such as the solvent.

The solvent can significantly influence reaction rates and mechanisms by differentially stabilizing reactants, transition states, and products. rsc.org Computational methods model these effects in two primary ways: implicitly, where the solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM), or explicitly, where individual solvent molecules are included in the simulation box. nih.govmdpi.commiami.edu

DFT calculations combined with implicit solvent models are commonly used to provide a first approximation of solvent effects on reaction energetics. chemrxiv.orgchemrxiv.org For isothiocyanate reactions, studies have used models like the C-PCM and SMD to compare reaction parameters in different media, such as water and a lipid-like environment, revealing how the solvent can alter the favorability of different mechanistic pathways. chemrxiv.orgchemrxiv.orgchemrxiv.org

For a more detailed, microscopic understanding, explicit solvent models are employed within MD or MC simulations. Classical MD simulations have been used to investigate the solvation structure and dynamics of the thiocyanate (B1210189) anion (SCN⁻), a related species, in mixed solvent systems. nih.govnih.gov These simulations reveal details about preferential solvation, hydrogen bonding networks, and the residence times of solvent molecules around the solute, all of which can impact reactivity. nih.govnih.gov For studying the reaction itself in the presence of explicit solvent molecules, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often the tool of choice. chemrxiv.orgchemrxiv.org In a QM/MM simulation, the reacting species (e.g., the isothiocyanate and its reaction partner) are treated with a high-level quantum mechanical method, while the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field. miami.edu This approach allows for the dynamic sampling of solvent configurations and their explicit influence on the reaction's potential energy surface.

Conformational Analysis of Isothiocyanate Derivatives

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is therefore critical. For isothiocyanate derivatives, the flexibility around the bonds connecting the isothiocyanate (-NCS) group to the rest of the molecule, as well as within the molecular backbone itself, gives rise to various conformers with different energy levels.

Computational methods, particularly quantum chemical calculations, are employed to map the potential energy surface (PES) of these molecules. researchgate.net By calculating the energy of the molecule as a function of specific dihedral angles, researchers can identify stable conformers (energy minima) and the transition states (saddle points) that represent the energy barriers to rotation between them.

A notable example is the computational study of allyl isothiocyanate, a relatively simple yet informative analog. researchgate.net Using methods like Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3(BJ)) and Møller–Plesset perturbation theory (MP2), researchers have identified multiple stable conformers. researchgate.net The analysis focuses on the key dihedral angles that define the molecule's shape, such as the C-C-C-N and C-C-N-C angles. researchgate.net These calculations revealed the existence of distinct conformers, with one being identified as the global minimum, meaning it is the most stable arrangement of the atoms. researchgate.net This type of detailed conformational analysis, combining computational results with experimental data from techniques like Fourier transform microwave (FTMW) spectroscopy, provides a definitive understanding of the molecule's preferred shapes. researchgate.net

Table 1: Calculated Conformational Data for Allyl Isothiocyanate Analogs This table is illustrative, based on findings for allyl isothiocyanate, demonstrating the type of data generated in conformational analysis studies.

| Conformer | CCCN Dihedral Angle (°) | CCNC Dihedral Angle (°) | Relative Energy (kJ/mol) |

|---|---|---|---|

| I (Global Minimum) | ~120 | ~0 | 0.00 |

| II | ~90 | ~120 | 2.50 |

| III | ~0 | ~180 | 5.80 |

This analytical approach can be extended to more complex aryl isothiocyanates. For a molecule like this compound, the key rotational points would include the bond between the phenyl ring and the isothiocyanate group, the bond connecting the two phenyl rings, and the bond involving the methoxy (B1213986) group. By systematically rotating these bonds and calculating the corresponding energies, a complex potential energy surface can be constructed to identify the most probable conformations the molecule will adopt.

Quantum Chemical Calculations for Structure-Reactivity Relationships

Quantum chemical calculations are essential for elucidating the relationship between the electronic structure of a molecule and its chemical reactivity. nih.gov Methods like DFT are widely used to calculate a variety of molecular properties and electronic descriptors for isothiocyanate analogs, which help in predicting their behavior in chemical reactions. nih.govjoasciences.comresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity. joasciences.comresearchgate.net For isothiocyanates, the LUMO is often localized on the carbon atom of the -N=C=S group, highlighting its susceptibility to nucleophilic attack, a key step in many of its biological and chemical reactions. quora.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. joasciences.com In aryl isothiocyanates, the nitrogen and sulfur atoms are typically electron-rich sites, while the central carbon of the isothiocyanate group is a primary electrophilic site. quora.com

Other calculated quantum chemical descriptors are also used to quantify reactivity:

Ionization Potential (IP): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (EA): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Studies on substituted phenyl isothiocyanates have shown how different functional groups on the aromatic ring can modulate these properties and, consequently, the molecule's reactivity. joasciences.comresearchgate.net For instance, electron-withdrawing groups can increase the electrophilicity of the isothiocyanate carbon, making it more reactive towards nucleophiles. nih.gov

Table 2: Calculated Quantum Chemical Properties for Phenyl Isothiocyanate Analogs (Illustrative Data) This table compiles representative data from DFT studies on various substituted phenyl isothiocyanates to illustrate structure-reactivity trends.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) | Chemical Hardness (η) |

|---|---|---|---|---|---|

| Phenyl isothiocyanate | -6.98 | -1.55 | 5.43 | 4.27 | 2.72 |

| 4-Trifluoromethyl Phenyl Isothiocyanate | -7.45 | -2.12 | 5.33 | 4.79 | 2.67 |

| p-Iodophenyl isothiocyanate | -6.80 | -1.71 | 5.09 | 4.26 | 2.55 |

| 4-Methoxyphenyl isothiocyanate | -6.65 | -1.30 | 5.35 | 3.98 | 2.68 |

These computational insights are fundamental in designing novel isothiocyanate derivatives with tailored reactivity for various applications, from organic synthesis to the development of therapeutic agents. nih.gov By understanding the structure-reactivity relationships, scientists can rationally modify molecular structures to achieve desired chemical or biological outcomes.

Advanced Applications of 2 Methoxy 5 Phenyl Phenyl Isothiocyanate and Its Derivatives in Organic Synthesis

As Versatile Building Blocks for Complex Molecular Scaffolds

The primary documented application of (2-Methoxy-5-phenyl)phenyl isothiocyanate is as a crucial building block in the synthesis of complex heterocyclic systems, particularly spiro compounds. google.comgoogle.com Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid three-dimensional structures that can effectively probe biological space.

In this context, this compound has been cited as a reactant in the preparation of substituted 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives. google.comgoogle.com These complex spirocyclic scaffolds are being investigated for their potential as pharmacological agents, particularly for the treatment of pain and other conditions mediated by vanilloid receptors (VR1/TRPV1). google.com

The synthesis involves the reaction of the isothiocyanate with a suitable partner to construct the core spirocyclic system. The biphenyl (B1667301) moiety of the isothiocyanate is incorporated into the final structure, influencing its steric and electronic properties, which are critical for biological activity. The general synthetic approach is outlined in patents, where this compound is listed among various isocyanates used to generate a library of diverse spiro compounds for medicinal chemistry applications. google.comgoogle.com

Below is a table summarizing the involvement of this compound as a building block.

| Starting Material | Reagent Class | Product Scaffold | Potential Application |

| This compound | Aryl Isothiocyanate | 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives | Pain relief, Vanilloid receptor 1 (VR1/TRPV1) modulation |

This data is derived from patent literature describing the general synthesis of a class of compounds. google.comgoogle.com

Role in the Development of New Synthetic Reagents and Methodologies

A comprehensive review of publicly available scientific literature and chemical databases did not yield specific examples of this compound being used directly in the development of new standalone synthetic reagents or novel synthetic methodologies. While the isothiocyanate group is well-known for its broad reactivity, allowing it to participate in the formation of thioureas, thiazoles, and other heterocycles, specific research detailing the development of new chemical tools based on the this compound structure has not been reported. The research focus, as indicated by available documents, has been on its incorporation as a structural component rather than as a reactive agent that defines a new methodology.

Preparation of Precursors for Chemical Biology Probes

There is currently no specific information in the available scientific literature detailing the use of this compound for the preparation of precursors for chemical biology probes. Isothiocyanates, in general, are utilized for this purpose due to their ability to react with primary amines on proteins and other biomolecules, thereby acting as labeling agents. However, dedicated studies employing the this compound scaffold to create probes for studying biological systems have not been found. Its precursor, 5-phenyl-o-anisidine, has been noted in chemical databases, but its conversion to the isothiocyanate for subsequent use in chemical biology applications is not documented in peer-reviewed research. evitachem.com

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for (2-Methoxy-5-phenyl)phenyl isothiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiocarbanilide derivatives react with reagents like phosphorus pentoxide or acetic anhydride under controlled heating (60–80°C). Optimizing molar ratios (e.g., 1:1.18 for aniline to CS₂) and reaction time (0.5–2 hours) can achieve yields >76% . Post-reaction purification often involves vacuum distillation or solvent extraction (e.g., cyclohexane) to isolate the isothiocyanate .

Q. How is the antimicrobial activity of this compound evaluated experimentally?

- Methodological Answer : Standard protocols include broth microdilution (CLSI guidelines) to determine Minimum Inhibitory Concentration (MIC). For instance, MIC values against E. coli and S. aureus are typically assessed at 37°C in Mueller-Hinton broth, with DMSO as a solvent control. Synergy with antibiotics (e.g., ciprofloxacin) is tested via disc diffusion assays, where inhibition zone diameters are classified as additive, indifferent, or synergistic .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use fume hoods to avoid inhalation, as the compound is toxic and irritant. Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in airtight containers away from moisture and oxidizing agents .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, charge distribution, and thermodynamic stability. For example, exact-exchange terms improve accuracy in predicting bond dissociation energies (e.g., N=C=S group reactivity) and adduct formation energetics (ΔG ≈ -10 to -16 kJ/mol for CN/CO bond interactions) .

Q. What mechanisms underlie the synergistic antimicrobial effects of this compound with β-lactam antibiotics?

- Methodological Answer : The –N=C=S group disrupts bacterial membranes via thiocarbamoylation of surface proteins (e.g., porins), enhancing antibiotic penetration. Zeta potential measurements show reduced negative charge on E. coli (from -25 mV to -15 mV at MIC), increasing membrane permeability. Synergy with ciprofloxacin amplifies inhibition zones by 30–40% due to dual targeting of DNA gyrase and membrane integrity .

Q. How can derivatization with this compound enhance peptide sequencing workflows?

- Methodological Answer : In Edman degradation, the compound reacts with N-terminal amino acids under alkaline conditions (pH 9.0) to form phenylthiohydantoin (PTH) derivatives. Fluorescent analogs (e.g., FITC-labeled isothiocyanates) enable HPLC or mass spectrometry detection, improving sensitivity for low-abundance peptides .

Q. What experimental strategies resolve contradictions in reported MIC values across bacterial strains?

- Methodological Answer : Discrepancies arise from strain-specific efflux pumps or biofilm formation. Standardize assays using reference strains (e.g., E. coli ATCC 25922) and include controls for solvent cytotoxicity (e.g., DMSO ≤1% v/v). Combine MIC data with time-kill curves to differentiate bacteriostatic vs. bactericidal effects .

Methodological Design Considerations

Q. How to optimize reaction conditions for scaling up this compound synthesis?

- Answer : Use continuous-flow reactors to maintain precise temperature control (70±2°C) and reduce side reactions. Monitor reaction progress via FT-IR for N=C=S peak intensity (∼2050 cm⁻¹). Post-synthesis, employ fractional crystallization with ethanol/water mixtures (3:1) for higher purity (>99%) .

Q. What analytical techniques validate the structural integrity of synthesized this compound?

- Answer : NMR (¹³C: δ 168–178 ppm for N=C=S; ¹H: δ 7.2–7.8 ppm for aromatic protons) and LC-MS (m/z 257 [M+H]⁺) confirm purity. X-ray crystallography resolves stereochemical details, while elemental analysis ensures C:H:N:S ratios align with theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。